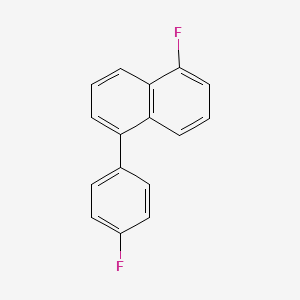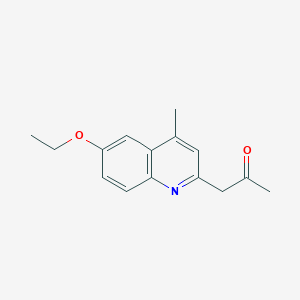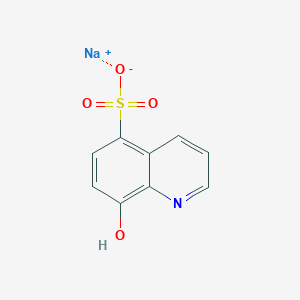
2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone is a chemical compound with the molecular formula C11H13F3OSi It is known for its unique structural features, which include a trifluoromethyl group and a trimethylsilyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-(trimethylsilyl)benzene with trifluoroacetic anhydride in the presence of a Lewis acid such as aluminum chloride (AlCl3). The reaction is typically carried out at low temperatures to control the exothermic nature of the process and to achieve a high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. Additionally, the trimethylsilyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Similar in structure but lacks the trimethylsilyl group.
2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanone: Contains an additional trifluoromethyl group on the phenyl ring.
1-(4-(Trimethylsilyl)phenyl)-2,2,2-trifluoroethanol: A reduced form of the ethanone compound.
Uniqueness
2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone is unique due to the presence of both trifluoromethyl and trimethylsilyl groups, which impart distinct chemical and physical properties.
Propiedades
Número CAS |
174300-23-3 |
|---|---|
Fórmula molecular |
C11H13F3OSi |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(4-trimethylsilylphenyl)ethanone |
InChI |
InChI=1S/C11H13F3OSi/c1-16(2,3)9-6-4-8(5-7-9)10(15)11(12,13)14/h4-7H,1-3H3 |
Clave InChI |
ZVDLVPDOZBPWRL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=C(C=C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867542.png)






![7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11867578.png)



